EGFR Kinase Inhibition: Furan Derivative 5o Versus Thiophene, Benzyloxy, and Parent Analogues
In a direct head-to-head EGFR binding assay, N-quinolin-3-ylfuran-3-carboxamide (furan derivative 5o) exhibited an EGFR IC50 of 2.61 µM. This represents a 2.0-fold improvement over the parent compound III (IC50 = 5.283 µM) but is 5.3-fold less potent than the thiophene analogue 6b (IC50 = 0.49 µM) and 1.5-fold less potent than the benzyloxy analogue 10 (IC50 = 1.73 µM) measured under identical conditions [1]. These data quantitatively position the furan derivative as an intermediate-potency EGFR inhibitor within the optimized series.
| Evidence Dimension | EGFR inhibitory potency (IC50) |
|---|---|
| Target Compound Data | 2.61 µM |
| Comparator Or Baseline | Parent compound III: 5.283 µM; Thiophene derivative 6b: 0.49 µM; Benzyloxy derivative 10: 1.73 µM |
| Quantified Difference | 2.0-fold more potent than parent III; 5.3-fold less potent than thiophene 6b; 1.5-fold less potent than benzyloxy 10 |
| Conditions | In vitro EGFR binding assay; recombinant EGFR kinase; compounds tested at multiple concentrations (Bioorganic Chemistry 75:368-392, 2017) [1] |
Why This Matters
The intermediate EGFR potency profile makes N-quinolin-3-ylfuran-3-carboxamide a suitable candidate for applications where maximal EGFR inhibition is not the sole objective—such as combination regimens or selectivity-driven designs—allowing procurement decisions to be based on balanced rather than maximal potency.
- [1] Aly RM, Serya RAT, El-Motwally AM, Esmat A, Abbas S, Abou El Ella DA. Novel quinoline-3-carboxamides (Part 2): Design, optimization and synthesis of quinoline based scaffold as EGFR inhibitors with potent anticancer activity. Bioorganic Chemistry. 2017;75:368-392. doi:10.1016/j.bioorg.2017.10.018 View Source
